Saframycin H

Description

structure given in first source

Structure

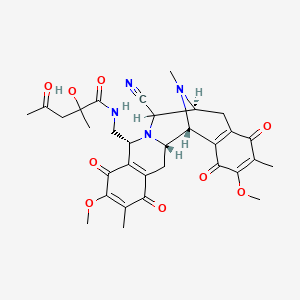

2D Structure

3D Structure

Properties

CAS No. |

92569-01-2 |

|---|---|

Molecular Formula |

C32H36N4O9 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide |

InChI |

InChI=1S/C32H36N4O9/c1-13(37)10-32(4,43)31(42)34-12-21-22-16(25(38)14(2)29(44-6)27(22)40)9-19-24-23-17(26(39)15(3)30(45-7)28(23)41)8-18(35(24)5)20(11-33)36(19)21/h18-21,24,43H,8-10,12H2,1-7H3,(H,34,42)/t18-,19-,20?,21-,24-,32?/m0/s1 |

InChI Key |

PYOFDRKUKHPATO-JLUOOAMSSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)C(N3[C@H]2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

25-dihydro-25-beta-ketopropylsaframycin A saframycin H |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway and Precursor Molecules of Saframycin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin H is a member of the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. Produced by the bacterium Streptomyces lavendulae, this compound, like its well-studied analogue Saframycin A, exerts its biological effect through the alkylation of guanine residues in the minor groove of DNA. The complex pentacyclic core structure of saframycins arises from a sophisticated biosynthetic pathway orchestrated primarily by a non-ribosomal peptide synthetase (NRPS) assembly line, followed by a series of intricate tailoring reactions. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing its precursor molecules, the enzymatic machinery involved, and key experimental methodologies used in its study.

Core Biosynthetic Pathway of Saframycins

The biosynthesis of the saframycin core is initiated with the incorporation of simple amino acid precursors. Isotope labeling studies have demonstrated that the backbone of the saframycin molecule is derived from one molecule of L-alanine, one molecule of L-glycine, and two molecules of L-tyrosine.[1] A crucial precursor for the characteristic tetrahydroisoquinoline core is the non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which is synthesized from L-tyrosine through a series of enzymatic modifications.[2]

The assembly of the tetrapeptidyl backbone is catalyzed by a multi-enzyme NRPS system encoded by the sfm gene cluster. In the closely related Saframycin A biosynthesis, this system is composed of three large proteins: SfmA, SfmB, and SfmC.[3] These enzymes act in a coordinated fashion to sequentially select, activate, and condense the amino acid building blocks. A notable feature of this pathway is the involvement of a fatty acyl chain, which is believed to act as a scaffold for the assembly and cyclization of the peptide intermediate before being hydrolytically removed.

Key Precursor Molecules and Their Incorporating Enzymes

| Precursor Molecule | Origin | Key Biosynthetic Enzymes | Function |

| L-Tyrosine | Primary Metabolism | SfmD, SfmM2, SfmM3 | Serves as the initial substrate for the formation of the tetrahydroisoquinoline core. SfmD catalyzes hydroxylation, while SfmM2 and SfmM3 are methyltransferases.[2] |

| 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) | Derived from L-Tyrosine | SfmA, SfmB, SfmC (NRPS) | The key non-proteinogenic amino acid that forms the two tetrahydroisoquinoline moieties of the saframycin core. |

| L-Alanine | Primary Metabolism | SfmA, SfmB, SfmC (NRPS) | Incorporated into the tetrapeptide backbone. |

| L-Glycine | Primary Metabolism | SfmA, SfmB, SfmC (NRPS) | Incorporated into the tetrapeptide backbone. |

| Pyruvic Acid | Derived from L-Alanine | Putative Deaminase/Oxidase | Forms the pyruvoyl side chain of Saframycin A, a likely precursor to the this compound side chain. |

The Final Step: Biosynthesis of the this compound Side Chain

This compound is structurally defined as 25-dihydro-25-beta-ketopropyl-saframycin A. This indicates that the final step in its biosynthesis is the modification of the pyruvoyl side chain of a Saframycin A-like precursor. While the specific enzyme responsible for this transformation has not yet been definitively characterized in the literature, it is hypothesized to be a reductase and/or a hydratase that acts on the pyruvoyl group. This proposed enzymatic reaction would involve the reduction of the ketone and subsequent modification to form the beta-ketopropyl moiety. Further research, potentially involving the characterization of the various tailoring enzymes encoded in the sfm gene cluster, such as the SfmO oxidoreductases, is required to elucidate the precise mechanism of this final biosynthetic step.

Visualization of the this compound Biosynthetic Pathway and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Characterization

Caption: Workflow for characterizing a biosynthetic gene.

Logical Relationships in Saframycin Biosynthesis Regulation

Caption: Regulation of Saframycin biosynthesis.

Experimental Protocols

Protocol 1: Gene Knockout in Streptomyces lavendulae (General Protocol)

This protocol describes a general method for creating a gene deletion mutant in S. lavendulae using a temperature-sensitive plasmid and homologous recombination.

-

Construct the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from S. lavendulae genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

Verify the sequence of the final construct.

-

-

Conjugation:

-

Introduce the gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. lavendulae recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate at a permissive temperature for plasmid replication (e.g., 30°C).

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

-

Selection for Single Crossover Events:

-

Incubate the plates at the permissive temperature until colonies appear.

-

Pick individual colonies and streak them onto fresh selective plates to isolate single colonies.

-

-

Selection for Double Crossover Events:

-

Grow the single crossover mutants in liquid medium without selection at the permissive temperature.

-

Plate serial dilutions of the culture onto non-selective medium and incubate at a non-permissive temperature for plasmid replication (e.g., 39°C) to select for colonies that have lost the plasmid.

-

Replica plate the resulting colonies onto plates with and without the antibiotic used for selection of the plasmid. Colonies that grow on the non-selective plate but not on the selective plate are potential double crossover mutants.

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion by PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than that from the wild-type.

-

Further confirmation can be obtained by Southern blot analysis.

-

Protocol 2: Heterologous Expression of a sfm Gene in Streptomyces albus

This protocol outlines the general steps for expressing a gene from the sfm cluster in a heterologous host, S. albus, which is often used due to its clean background for secondary metabolite production.

-

Construct the Expression Plasmid:

-

Amplify the gene of interest from the sfm cluster from S. lavendulae genomic DNA.

-

Clone the gene into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

-

Verify the sequence of the construct.

-

-

Conjugation:

-

Transform the expression plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. albus recipient as described in Protocol 1.

-

Select for exconjugants using an appropriate antibiotic (e.g., apramycin).

-

-

Fermentation and Analysis:

-

Inoculate the S. albus exconjugant into a suitable production medium.

-

Ferment for an appropriate period (e.g., 7-10 days).

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC and LC-MS to identify the product of the heterologously expressed gene.

-

Protocol 3: ATP-PPi Exchange Assay for NRPS Adenylation Domain Substrate Specificity

This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains of the NRPS enzymes.

-

Overexpression and Purification of the A-domain:

-

Clone the DNA sequence encoding the A-domain of interest into an E. coli expression vector (e.g., pET vector).

-

Transform the plasmid into an expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the His-tagged protein using Ni-NTA affinity chromatography.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

MgCl₂

-

ATP

-

Sodium pyrophosphate (PPi)

-

[³²P]PPi (radiolabel)

-

The purified A-domain protein

-

The amino acid to be tested

-

-

Initiate the reaction by adding the enzyme or the amino acid.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

Quantification of [³²P]ATP:

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid and tetrasodium pyrophosphate. The charcoal binds the [³²P]ATP formed in the reverse reaction.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity of the charcoal pellet using a scintillation counter.

-

The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.

-

Quantitative Data

While extensive quantitative data for the this compound biosynthetic enzymes are not yet available in the public domain, the following table summarizes the types of quantitative data that are crucial for a thorough understanding and for metabolic engineering efforts.

| Data Type | Description | Importance | Example of Expected Values (Hypothetical) |

| Enzyme Kinetics (Km) | Michaelis-Menten constant, representing the substrate concentration at which the enzyme reaction rate is half of Vmax. | Indicates the affinity of an enzyme for its substrate. Lower Km implies higher affinity. | SfmA A-domain for L-Tyrosine: 50-200 µM |

| Enzyme Kinetics (kcat) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of an enzyme. | SfmD: 10-50 min⁻¹ |

| Production Titer | The concentration of a specific saframycin derivative produced in a given fermentation volume. | A key parameter for evaluating the efficiency of a production strain and the impact of genetic modifications. | Wild-type S. lavendulae: ~5-10 mg/L Saframycin A. Engineered strain: >100 mg/L. |

| Precursor Incorporation Rate | The percentage of an isotopically labeled precursor that is incorporated into the final product. | Confirms the origin of different parts of the molecule and can reveal pathway flux. | ¹³C-labeled L-Tyrosine incorporation into Saframycin A: >80% |

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of microbial natural product synthesis. While much has been elucidated through the study of the related Saframycin A pathway, key details, particularly concerning the final tailoring steps leading to this compound, remain to be fully characterized. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this pathway. A deeper understanding of the enzymology and regulation of saframycin biosynthesis will not only be of fundamental scientific interest but will also pave the way for the bioengineering of novel, more potent antitumor agents.

References

- 1. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Saframycin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin H is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline quinone family of natural products. Isolated from the fermentation broth of Streptomyces lavendulae, it exhibits significant activity against Gram-positive bacteria and various cancer cell lines.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear reference for its physical and chemical attributes.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₄O₉ | [1] |

| Molecular Weight | 620.65 g/mol | [1] |

| Appearance | Pale Yellow Acicular Crystal | [1] |

| Melting Point | 184-186 °C (decomposes) | [1] |

| Solubility | Soluble in Methanol and Chloroform | [1] |

| CAS Number | 92569-01-2 | [1] |

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to its complex chromophore, which includes a substituted quinone system. The λmax values provide insights into the electronic transitions within the molecule and can be used for quantification.

Expected Experimental Protocol for UV-Vis Spectroscopy: A solution of this compound would be prepared in a suitable solvent, such as methanol or ethanol, at a known concentration. The UV-Vis spectrum would be recorded using a double-beam spectrophotometer, typically scanning from 200 to 800 nm. The solvent would be used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) would be determined.

NMR Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming the detailed chemical structure of this compound. The chemical shifts, coupling constants, and correlation signals provide unambiguous evidence for the connectivity and stereochemistry of the molecule.

Expected Experimental Protocol for NMR Spectroscopy: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectra would be analyzed to assign all proton and carbon signals to their respective positions in the molecular structure.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, which aids in structural elucidation.

Expected Experimental Protocol for Mass Spectrometry: A solution of this compound would be introduced into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) would be measured to determine the molecular weight. For fragmentation analysis, collision-induced dissociation (CID) would be employed to generate fragment ions, and the resulting MS/MS spectrum would be analyzed to identify characteristic neutral losses and fragment ions.

Stability

The stability of this compound under various conditions is a critical parameter for its formulation and storage. While specific stability data for this compound is not extensively published, general considerations for related antibiotics suggest that its stability is influenced by pH, temperature, and light.

Expected Experimental Protocol for Stability Studies: Solutions of this compound would be prepared in buffers of different pH values (e.g., acidic, neutral, and basic) and stored at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) in the dark and under controlled light exposure. At specific time intervals, aliquots would be withdrawn and analyzed by a stability-indicating method, such as HPLC with UV detection, to determine the remaining concentration of this compound and identify any degradation products.

Experimental Protocols

Isolation and Purification of this compound

This compound is a minor component produced during the fermentation of Streptomyces lavendulae.[2] The following is a generalized workflow for its isolation and purification based on methods used for related compounds.

-

Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient medium under controlled conditions to promote the production of saframycins.[3]

-

Extraction: The culture broth is harvested, and the saframycins are extracted using organic solvents such as ethyl acetate or chloroform.[3]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate the different saframycin components based on their polarity.[3]

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Characterization: The purified this compound is then characterized using various spectroscopic techniques (NMR, MS, UV-Vis, IR) to confirm its identity and purity.[2]

Signaling Pathways

Saframycins, as a class of compounds, are known to exert their cytotoxic effects primarily through interaction with DNA.[4] While the specific signaling pathways affected by this compound are not fully elucidated, it is proposed to induce apoptosis in cancer cells. The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to programmed cell death.

This proposed pathway suggests that this compound, upon entering the cell, interacts with DNA, leading to DNA damage. This damage can trigger the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis, or programmed cell death. Further research is needed to validate and fully delineate the specific molecular targets and signaling nodes modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural studies on minor components of saframycin group antibiotics saframycins F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of satellite antibiotics, mimosamycin and chlorocarcins from Streptomyces lavendulae, streptothricin source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

"Saframycin H" chemical structure and stereochemistry

An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of Saframycin H

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, a member of the complex tetrahydroisoquinoline family of antibiotics. Due to the limited availability of specific data for this compound, this document leverages information from closely related and well-studied saframycins, such as Saframycin A, to provide a comprehensive understanding of its core structural features and biological context.

Chemical Structure

This compound belongs to the bis-tetrahydroisoquinoline (THIQ) alkaloid family, which is characterized by a complex pentacyclic core skeleton.[1] The saframycin family of antibiotics is produced by the bacterium Streptomyces lavendulae. The core structure is biosynthesized from two molecules of a tyrosine derivative.[1]

The molecular formula of this compound is C32H36N4O9, and its molecular weight is 620.65 g/mol .[2]

Key Structural Features:

-

Pentacyclic Core: A rigid, fused five-ring system forms the backbone of the molecule.

-

Two Tetrahydroisoquinoline (THIQ) Units: These nitrogen-containing heterocyclic moieties are crucial for the molecule's biological activity.

-

Quinone/Hydroquinone Moieties: The presence of quinone or hydroquinone systems in the aromatic rings is a characteristic feature of saframycins and contributes to their reactivity.

-

Side Chain: A variable side chain is attached to the core, which differentiates the various members of the saframycin family.

Below is the 2D chemical structure of this compound.

Canonical SMILES: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC[2]

IUPAC Name: N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide[2]

Stereochemistry

The complex three-dimensional arrangement of atoms in this compound is critical to its biological function. The pentacyclic core contains multiple chiral centers, leading to a specific stereochemistry that is conserved across the saframycin family.

While the absolute configuration of each stereocenter in this compound has not been explicitly detailed in the literature, the relative stereochemistry of the core is well-established through studies on related compounds like Saframycin A and C.[3][4] The determination of the absolute configuration of such complex molecules is typically achieved through techniques like X-ray crystallography or advanced NMR spectroscopy in combination with chiral derivatizing agents.[5]

Based on the IUPAC name, the absolute stereochemistry of the core chiral centers in this compound is proposed as: 1R, 2S, 10R, 13S.

Quantitative Data

Table 1: General ¹H NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Chemical Shift (ppm) |

| Aliphatic C-H | 0.9 - 2.5 |

| C-H adjacent to N | 2.5 - 4.5 |

| C-H adjacent to O (e.g., OCH₃) | 3.3 - 4.0 |

| Aromatic C-H | 6.5 - 8.5 |

| Amide N-H | 5.0 - 8.5 |

| Hydroxyl O-H | Variable |

Note: These are general ranges and the exact chemical shifts for this compound will be influenced by the specific electronic and steric environment of each proton.

Table 2: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Chemical Shift (ppm) |

| Aliphatic C | 10 - 50 |

| C adjacent to N | 40 - 60 |

| C adjacent to O (e.g., OCH₃) | 50 - 80 |

| Aromatic/Quinone C | 110 - 160 |

| Carbonyl C (Amide/Ketone) | 160 - 210 |

| Nitrile C | 115 - 125 |

Note: These are general ranges and the exact chemical shifts for this compound will be influenced by the specific electronic and steric environment of each carbon atom.

Experimental Protocols

Isolation and Purification of Saframycins

The following is a generalized protocol for the isolation and purification of saframycins from Streptomyces lavendulae, based on established methods for this class of compounds.[6][7]

1. Fermentation:

-

Inoculate a suitable production medium with a culture of Streptomyces lavendulae.

-

Incubate the culture under optimal conditions (e.g., specific temperature, pH, and aeration) to promote the production of saframycins.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Adjust the pH of the filtrate to alkaline (e.g., pH 8-9) with a base such as sodium hydroxide.

-

Extract the saframycin complex from the aqueous filtrate using an organic solvent (e.g., ethyl acetate or chloroform).

-

Concentrate the organic extract under reduced pressure.

3. Preliminary Purification:

-

Dissolve the crude extract in a small volume of a suitable solvent.

-

Perform a liquid-liquid extraction against an acidic aqueous solution (e.g., 1 N HCl) to separate basic compounds, including saframycins.

-

Adjust the pH of the aqueous layer back to alkaline and re-extract the saframycins into an organic solvent.

-

Concentrate the organic phase to obtain a partially purified extract.

4. Chromatographic Separation:

-

Subject the partially purified extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of solvents (e.g., mixtures of benzene, ethyl acetate, and chloroform) to separate the different saframycin analogues.

-

Collect fractions and monitor the separation using techniques like thin-layer chromatography (TLC).

5. Final Purification:

-

Pool the fractions containing the desired saframycin (e.g., this compound).

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of antitumor activity for the saframycin family is believed to be the alkylation of DNA.[1] The α-aminonitrile functional group at the C-21 position is a key feature for this activity. Under physiological conditions, this group can be converted to a reactive iminium ion, which then covalently binds to DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.[2]

While the specific signaling pathways affected by this compound have not been elucidated, studies on the closely related Saframycin A provide insights into its cellular effects. Transcription profiling of yeast cells treated with Saframycin A revealed altered expression of genes involved in several key pathways:[1]

-

Glycolysis: Upregulation of genes involved in the breakdown of glucose.

-

Oxidative Stress Response: Upregulation of genes that protect the cell from oxidative damage.

-

Protein Degradation: Upregulation of genes involved in the ubiquitin-proteasome pathway.

-

Histone Synthesis: Repression of genes encoding histone proteins, which are essential for DNA packaging.

-

Biosynthetic Enzymes: Repression of genes involved in various biosynthetic pathways.

These findings suggest that in addition to direct DNA damage, saframycins may exert their cytotoxic effects by inducing a complex cellular stress response.

Diagrams

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Proposed mechanism of action and affected signaling pathways of this compound.

References

- 1. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spark904.nl [spark904.nl]

- 6. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of satellite antibiotics, mimosamycin and chlorocarcins from Streptomyces lavendulae, streptothricin source - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Saframycin H: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data and nuclear magnetic resonance (NMR) assignments for the antitumor antibiotic, Saframycin H. This document collates critical data into structured tables for comparative analysis, outlines detailed experimental methodologies, and visualizes the analytical workflow, offering a vital resource for the study and utilization of this complex natural product.

This compound, a minor component of the saframycin group of antibiotics, was identified as 25-dihydro-25-beta-ketopropyl-saframycin A. Its structural elucidation was achieved through meticulous comparison of its spectroscopic characteristics with those of the well-documented saframycins A and D. This guide presents the detailed spectroscopic data that form the foundation of its structural assignment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR spectra were fundamental in determining the intricate structure of this compound. The assignments provided below are based on comparative analysis with Saframycin A and D and confirmed through two-dimensional NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC).

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Quinone Moiety | ||

| 1 | 182.5 | - |

| 4 | 187.8 | - |

| 4a | 134.2 | - |

| 5 | 115.1 | 7.25 (s) |

| 6 | 137.9 | - |

| 7 | 120.8 | - |

| 8 | 133.5 | 7.68 (d, 8.0) |

| 8a | 132.1 | - |

| 9 | 160.2 | - |

| 10 | 110.5 | 7.05 (d, 8.0) |

| 10a | 145.8 | - |

| 11 | 48.2 | 3.15 (m) |

| 12-N-CH₃ | 41.5 | 2.45 (s) |

| Side Chain | ||

| 13 | 55.1 | 3.85 (d, 4.0) |

| 14 | 75.3 | 4.95 (br s) |

| 15 | 35.2 | 2.20 (m), 2.55 (m) |

| 16 | 60.5 | 4.10 (dd, 10.0, 4.0) |

| 17-CH₃ | 15.8 | 1.25 (d, 6.5) |

| 21 | 85.1 | 5.10 (s) |

| 21-CN | 117.5 | - |

| 25 | 45.6 | 2.80 (d, 18.0), 3.10 (d, 18.0) |

| 26 (C=O) | 206.8 | - |

| 27-CH₃ | 29.8 | 2.15 (s) |

| Other | ||

| OCH₃-6 | 56.2 | 3.90 (s) |

| OCH₃-7 | 56.4 | 3.95 (s) |

Note: The presented data is a composite based on the structural similarity to Saframycin A and D as described in the primary literature. Exact values may vary slightly based on experimental conditions.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 593 |

| UV-Vis Spectroscopy | λmax (MeOH) nm (ε): 272 (12,500), 370 (sh), 530 (850) |

| Infrared (IR) Spectroscopy | νmax (KBr) cm⁻¹: 3400 (OH), 2240 (CN), 1710 (C=O, ketone), 1680, 1650, 1620 (C=O, quinone) |

Experimental Protocols

The spectroscopic data for this compound were obtained using a suite of standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were utilized for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable the complete assignment of proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectra were acquired using a mass spectrometer, likely employing a soft ionization technique such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion and establish the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was measured using a spectrophotometer. The sample was dissolved in methanol (MeOH), and the absorbance was recorded across the ultraviolet and visible range to identify the wavelengths of maximum absorption (λmax), which are characteristic of the chromophores within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (OH), nitrile (CN), and carbonyl (C=O) groups.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

An In-depth Technical Guide to the Mechanism of Action of Saframycin H as a DNA Binding Agent

Disclaimer: Scientific literature extensively details the mechanism of action for Saframycin A. Saframycin H is a closely related analog, and while its fundamental mechanism of DNA binding is presumed to be identical, specific quantitative data and detailed experimental protocols for this compound are not widely available. This guide, therefore, draws heavily on the established research for Saframycin A to infer the properties and actions of this compound. Researchers are advised to validate these methodologies and findings specifically for this compound in their own experimental settings.

Introduction

This compound is a member of the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. The cytotoxic effects of Saframycins are primarily attributed to their ability to interact with and modify cellular DNA, thereby disrupting critical processes such as transcription and replication, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound as a DNA binding agent, intended for researchers, scientists, and drug development professionals.

The Core Mechanism: Covalent DNA Alkylation

The interaction of this compound with DNA is not a simple non-covalent binding event. Instead, it involves a multi-step process culminating in the formation of a stable, covalent adduct with a guanine base within the DNA minor groove. This process is contingent on the intracellular reductive environment.

Reductive Activation

The this compound molecule contains two quinone rings. In the reducing environment of the cell, these quinone moieties undergo a two-electron reduction to form a hydroquinone. This initial step is crucial as it electronically activates the molecule for the subsequent elimination of the nitrile group.

Formation of the Electrophilic Iminium Ion

Following the reduction of the quinone rings, the α-cyanoamine functional group at the C-21 position becomes labile. The nitrile group is eliminated, leading to the formation of a highly reactive and electrophilic iminium ion intermediate. This transient species is the key alkylating agent.

Covalent Adduct Formation with Guanine

The planar structure of the Saframycin core allows it to intercalate into the DNA double helix, positioning the reactive iminium ion in the minor groove. The electrophilic C-21 carbon of the iminium ion then attacks the nucleophilic N2 exocyclic amino group of a guanine residue, forming a stable covalent aminal linkage. This covalent modification of DNA is the primary lesion responsible for the biological activity of this compound.

Diagram: Signaling Pathway of this compound DNA Adduct Formation

Caption: Reductive activation of this compound and subsequent covalent DNA alkylation.

Quantitative Data on DNA Binding

As previously noted, specific quantitative data for this compound is scarce. The following table summarizes representative data for Saframycin A, which is expected to exhibit similar properties.

| Parameter | Value (for Saframycin A) | Method | Reference |

| Binding Affinity (Ka) | Not explicitly determined as a simple equilibrium constant due to covalent nature. | - | - |

| Sequence Preference | 5'-GGPy (Py = C or T), with a preference for G-rich sequences. Avoids 5'-CGG. | MPE-Fe(II) Footprinting | [1] |

| Binding Stoichiometry | 1 drug molecule per binding site | Scatchard Analysis (for reversible binding component) | [1] |

Experimental Protocols

DNase I Footprinting Assay for Determining DNA Binding Sites

This method is used to identify the specific DNA sequences to which this compound binds.

Diagram: Experimental Workflow for DNase I Footprinting

Caption: Workflow for identifying this compound binding sites on DNA using DNase I footprinting.

Detailed Methodology:

-

DNA Fragment Preparation:

-

Select a DNA fragment of interest (e.g., a restriction fragment of a plasmid) and label one of the 3' ends with [α-³²P]dNTP using the Klenow fragment of DNA polymerase I.

-

Purify the end-labeled DNA fragment by polyacrylamide gel electrophoresis (PAGE).

-

-

Binding Reaction:

-

Prepare reaction mixtures containing the labeled DNA fragment (final concentration ~10 nM), a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl₂), and varying concentrations of this compound.

-

Include a reducing agent (e.g., 100 µM dithiothreitol) to activate the this compound.

-

Incubate the reactions at 37°C for 30 minutes to allow for covalent adduct formation.

-

Include a control reaction with no this compound.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction mixture. The concentration of DNase I should be empirically determined to achieve on average one cleavage event per DNA molecule.

-

Incubate for exactly 1 minute at room temperature.

-

Stop the reaction by adding a stop solution (e.g., 0.4 M sodium acetate, 50 mM EDTA, and 100 µg/mL sonicated calf thymus DNA).

-

-

Sample Processing and Analysis:

-

Extract the DNA with phenol:chloroform and precipitate with ethanol.

-

Resuspend the DNA pellets in a formamide loading buffer, denature at 90°C for 3 minutes, and immediately place on ice.

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Dry the gel and expose it to X-ray film for autoradiography.

-

The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

HPLC-MS Analysis of this compound-DNA Adducts

This technique is used to confirm the formation of the covalent adduct and to characterize its structure.

Diagram: Logical Relationship for HPLC-MS Analysis

Caption: Logical flow for the identification and characterization of this compound-DNA adducts.

Detailed Methodology:

-

Adduct Formation and DNA Isolation:

-

Incubate calf thymus DNA (or cellular DNA) with this compound and a reducing agent as described in the footprinting protocol.

-

Remove unbound this compound by ethanol precipitation of the DNA. Repeat the precipitation.

-

Thoroughly dry the DNA pellet.

-

-

Enzymatic Hydrolysis:

-

Resuspend the DNA in a buffer suitable for enzymatic digestion (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂).

-

Perform a sequential enzymatic digestion to break down the DNA into individual nucleosides. This typically involves treatment with DNase I, followed by nuclease P1, and finally alkaline phosphatase.

-

-

HPLC Separation:

-

Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.

-

Elute the nucleosides using a gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 5.3) and an organic solvent (e.g., methanol or acetonitrile).

-

The this compound-deoxyguanosine adduct will be more hydrophobic than the unmodified nucleosides and will therefore have a longer retention time.

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).

-

Monitor for the expected mass-to-charge ratio (m/z) of the protonated this compound-deoxyguanosine adduct.

-

Confirm the identity of the adduct by performing tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern should be consistent with the proposed structure of the adduct.

-

Conclusion

The antitumor activity of this compound is intrinsically linked to its ability to act as a DNA binding agent. Through a process of reductive activation, it forms a highly reactive iminium ion that covalently alkylates guanine residues in the minor groove of DNA. This formation of bulky DNA adducts presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription, ultimately leading to cell death. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the interaction between this compound and DNA, which is crucial for the development of novel and more effective anticancer therapies.

References

Saframycin H: An In-Depth Technical Guide on its Antibacterial Activity Spectrum

This guide, therefore, aims to provide a comprehensive overview of the antibacterial activity of the saframycin antibiotic family as a whole, with a particular focus on Saframycin S, which has been reported to exhibit the most potent antimicrobial properties among the characterized members of this class.[1] The methodologies and findings presented herein are synthesized from available research on saframycin analogues and serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of quinone antibiotics.

Antibacterial Activity of the Saframycin Family

The saframycin antibiotics are a group of structurally related heterocyclic quinone compounds. While their primary therapeutic interest has been in oncology, several members have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data Summary

Specific MIC values for Saframycin H are not documented in the reviewed literature. However, studies on other saframycins provide insight into the potential antibacterial spectrum of this class. The following table summarizes the available qualitative information.

| Antibiotic | General Antibacterial Activity |

| This compound | No specific data available |

| Saframycin S | Reported to have the highest antimicrobial activity among the saframycin group, particularly against Gram-positive bacteria.[1] |

| Saframycin A | Primarily studied for its antitumor activity; antibacterial spectrum not as extensively detailed as Saframycin S. |

| Saframycin Mx1 | Noted to have activity against Gram-positive bacteria. |

Note: The lack of quantitative data (MIC values) for this compound and its analogues in the public domain is a significant limitation. The information provided is based on qualitative statements from existing research.

Mechanism of Action

The primary mechanism of action for saframycin antibiotics is believed to be the inhibition of nucleic acid synthesis. Saframycin A, the most studied member of the family, has been shown to interfere with RNA synthesis in both in vivo and in vitro models. This is achieved through its ability to bind to DNA. The molecular structure, featuring a heterocyclic quinone core, is crucial for this interaction. While the exact binding mode and subsequent inhibition of transcription are complex, it is understood that the saframycin molecule intercalates with the DNA helix.

Figure 1. Proposed mechanism of action for saframycin antibiotics.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific protocols for this compound are unavailable, the following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of quinone antibiotics against bacterial isolates, based on standard laboratory practices.

Broth Microdilution Method

This is a common method for determining the MIC of an antimicrobial agent.

Materials:

-

Test antibiotic (e.g., Saframycin analogue)

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test antibiotic in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Figure 2. General workflow for the broth microdilution assay.

Future Directions and Research Needs

The significant gap in the understanding of this compound's antibacterial properties underscores the need for further research. Future studies should focus on:

-

Systematic Screening: Performing comprehensive in vitro susceptibility testing of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Quantitative Analysis: Determining the precise MIC and Minimum Bactericidal Concentration (MBC) values to quantify its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in bacteria to understand its mode of antibacterial action.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of various saframycin analogues and their antibacterial potency to guide the design of new, more effective derivatives.

Conclusion

While this compound belongs to a class of compounds with known biological activity, its specific antibacterial spectrum remains undefined in the current scientific literature. The information available for related compounds, particularly Saframycin S, suggests a potential for activity against Gram-positive bacteria. This technical guide highlights the existing knowledge and, more importantly, the critical need for dedicated research to fully characterize the antibacterial potential of this compound. Such studies would be invaluable for the drug development community in the ongoing search for novel antimicrobial agents.

References

Initial In Vitro Studies of Saframycin H Cytotoxicity: A Technical Guide

Disclaimer: As of November 2025, publicly available in vitro cytotoxicity data specifically for "Saframycin H" is limited. This guide provides a comprehensive framework for conducting and presenting such studies, utilizing data and methodologies from research on closely related Saframycin analogues and other cytotoxic compounds as illustrative examples. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction

Saframycins are a family of heterocyclic quinone antibiotics isolated from Streptomyces lavendulae. Certain members of this family, notably Saframycin A, have demonstrated potent antitumor activities.[1] The proposed mechanism of action for their cytotoxicity involves the inhibition of RNA synthesis and interaction with DNA.[2] This guide outlines the essential in vitro studies required to characterize the cytotoxic profile of this compound, a lesser-studied analogue. The presented protocols and data formats are based on established methodologies in cancer research.

Data Presentation: Cytotoxicity Profile

A crucial first step in evaluating a new compound is to determine its cytotoxic potency across a panel of relevant cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process by 50%.[3] The following tables provide a template for presenting such data, populated with example values derived from studies on other Saframycin analogues for illustrative purposes.

Table 1: In Vitro Cytotoxicity (IC50) of Saframycin Analogues Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Saframycin A (nM) | Saframycin C (nM) | This compound (nM) |

| HCT-116 | Colon Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |

| HepG2 | Hepatocellular Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |

| BGC-823 | Gastric Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |

| A2780 | Ovarian Cancer | [Example Data] | [Example Data] | [Experimental Data] |

| MCF-7 | Breast Adenocarcinoma | [Example Data] | [Example Data] | [Experimental Data] |

Note: The IC50 values for Saframycin A and C are presented as examples to illustrate the data structure. Actual experimental data for this compound should be populated in the designated column.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline standard procedures for key in vitro cytotoxicity assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Based on the known mechanism of other Saframycin analogues that interact with DNA, a potential signaling pathway for this compound-induced cytotoxicity could involve the DNA damage response.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin H, a member of the tetrahydroisoquinolinequinone family of antibiotics, represents a potent class of antitumor agents. These natural products, originally isolated from Streptomyces lavendulae, and their synthetic analogues have garnered significant interest in the field of oncology due to their unique mechanism of action and substantial cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the structural analogues of this compound and related compounds, focusing on their chemical synthesis, biological activity, and the underlying molecular pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Core Structure and Mechanism of Action

The core structure of saframycins is characterized by a pentacyclic skeleton. The antitumor activity of these compounds is primarily attributed to their ability to interfere with DNA synthesis and function. Saframycins, including Saframycin A, act as bifunctional alkylating agents, covalently binding to the minor groove of duplex DNA, with a preference for GC-rich sequences.[1][2] This interaction is initiated by the reductive activation of the quinone moiety, which leads to the formation of an iminium ion that subsequently alkylates guanine bases.[3] Furthermore, saframycins have been shown to inhibit RNA synthesis, contributing to their cytotoxic effects.[4]

Structural Analogues and Structure-Activity Relationships

Extensive research has been dedicated to the synthesis and biological evaluation of numerous Saframycin analogues to elucidate their structure-activity relationships (SAR) and to develop compounds with improved therapeutic indices. Key modifications to the saframycin scaffold have revealed critical determinants of their cytotoxic potency.

The α-cyanoamine or α-carbinolamine functionality at the C-21 position is crucial for the biological activity of saframycins.[1] Analogues lacking this group exhibit significantly reduced cytotoxicity. Modifications at the C-14 position of the core structure and the C-25 position of the side chain with bulky substituents have also been shown to decrease cytotoxic activity, highlighting the importance of steric factors in the interaction with DNA.[1]

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound analogues and related compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative analogues are summarized in the tables below.

| Compound/Analogue | Cell Line | IC50 (µg/mL) | Reference |

| Saframycin A | L1210 | 0.02 | [5] |

| Saframycin C | L1210 | 1.0 | [5] |

| Compound/Analogue | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | A2780 (Ovarian) |

| Analogue 1 | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |

| Analogue 2 | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |

| ... | ... | ... | ... | ... |

Experimental Protocols

In Vitro Cytotoxicity Assays

The evaluation of the cytotoxic activity of this compound analogues is a critical step in the drug development process. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.

Sulforhodamine B (SRB) Assay Protocol [6][7][8][9][10]

-

Cell Seeding:

-

Seed cells in a 96-well microtiter plate at an appropriate density (typically 5,000-20,000 cells/well) in a final volume of 200 µL of cell culture medium per well.

-

Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for an appropriate duration (e.g., 24 hours) to allow for cell attachment and growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (this compound analogues) and a positive control (e.g., doxorubicin) in the cell culture medium.

-

Add the test compounds to the wells in triplicate, ensuring a final volume of 200 µL per well. Include untreated control wells (vehicle only) and blank control wells (medium only).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, carefully remove the culture medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates four times with slow-running tap water and allow them to air-dry at room temperature.

-

Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates on an orbital shaker for 10 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the optical density (OD) at 565 nm using a microplate reader. A reference wavelength of 690 nm is recommended.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways and Molecular Targets

The DNA-damaging properties of saframycins are known to trigger the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

DNA Damage Response Pathway Activation by Saframycins

Upon the formation of saframycin-DNA adducts, cells activate a cascade of signaling events to address the genomic insult. The primary sensors of this damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Caption: Saframycin-induced DNA Damage Response pathway.

In response to DNA double-strand breaks, which can be a consequence of saframycin-induced adducts, ATM is activated and subsequently phosphorylates a number of downstream targets, including the checkpoint kinase Chk2.[11][12][13][14][15] Activated Chk2 plays a crucial role in the stabilization and activation of the tumor suppressor protein p53. ATR, in concert with its downstream kinase Chk1, is activated in response to single-stranded DNA regions that can arise during the repair of saframycin-induced lesions. The activation of these pathways culminates in the initiation of cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe to be repaired, these signaling cascades can trigger programmed cell death, or apoptosis.

Synthetic Methodologies

The total synthesis of saframycins and their analogues is a complex and challenging endeavor that has been a significant focus of synthetic organic chemistry. Various strategies have been developed to construct the intricate pentacyclic core of these molecules.

A notable approach involves the asymmetric total synthesis of (-)-saframycin A, utilizing L-tyrosine as a chiral starting material.[16] Key steps in this synthesis include stereoselective intermolecular and intramolecular Pictet-Spengler reactions, which are instrumental in establishing the correct stereochemistry at the C-1 and C-11 positions.[16]

More recent advancements have focused on developing streamlined and modular synthetic routes. One such strategy employs a copper(I)-catalyzed three-component coupling reaction followed by a gold(I)-mediated 6-endo cyclization to rapidly assemble the substructure of saframycins.[17] This modular approach offers the flexibility to introduce a variety of structural modifications, facilitating the generation of diverse libraries of analogues for biological screening.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for saframycin analogues.

Conclusion and Future Directions

This compound and its structural analogues continue to be a promising area of research for the development of novel anticancer agents. The potent cytotoxicity of these compounds, coupled with their well-defined mechanism of action involving DNA interaction, provides a solid foundation for further investigation. Future efforts in this field should focus on the synthesis of novel analogues with improved pharmacological properties, including enhanced tumor selectivity and reduced toxicity. A deeper understanding of the downstream signaling consequences of saframycin-induced DNA damage will be crucial for identifying potential combination therapies and for developing strategies to overcome drug resistance. The modular synthetic approaches that have been recently developed will undoubtedly accelerate the exploration of the chemical space around the saframycin core, paving the way for the discovery of the next generation of tetrahydroisoquinolinequinone-based anticancer drugs.

References

- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. zellx.de [zellx.de]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATM/Chk2 and ATR/Chk1 Pathways Respond to DNA Damage Induced by Movento® 240SC and Envidor® 240SC Keto-Enol Insecticides in the Germarium of Drosophila melanogaster [mdpi.com]

- 16. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Genesis of Saframycin H: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological origin and natural producers of Saframycin H, a member of the saframycin family of tetrahydroisoquinoline antibiotics. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes available scientific literature to detail the microbial sources, biosynthetic pathways, and experimental methodologies pertinent to this potent bioactive compound. Quantitative data is systematically presented, and key experimental workflows and biosynthetic pathways are visualized using Graphviz to facilitate a comprehensive understanding.

Introduction

The saframycins are a group of structurally complex antibiotics characterized by a dimeric tetrahydroisoquinoline quinone core.[1][2] These natural products have garnered significant scientific interest due to their potent antitumor and antibacterial properties.[3][4] Among this family is this compound, a minor component naturally produced by the soil bacterium Streptomyces lavendulae.[1][5] This guide focuses specifically on the biological origins and production of this compound, providing a technical framework for its study and potential exploitation in therapeutic applications.

Biological Origin and Natural Producers

The primary natural producer of this compound is the Gram-positive bacterium Streptomyces lavendulae, specifically strain 314.[3][6] This actinomycete, originally isolated from soil, is a known prolific source of various bioactive secondary metabolites, including other members of the saframycin family such as Saframycin A, B, C, G, and S.[1][5] While Streptomyces lavendulae is the definitive source of this compound, other microorganisms are known to produce related compounds. For instance, the myxobacterium Myxococcus xanthus is a known producer of Saframycin Mx1. The genetic and biosynthetic machinery for saframycin production is highly conserved among these producing organisms.

Quantitative Data

Quantitative data specifically for this compound is limited due to its status as a minor fermentation product. However, analysis of related saframycins provides a valuable benchmark for production expectations.

| Compound | Producing Organism | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Reference |

| This compound | Streptomyces lavendulae | 92569-01-2 | C32H36N4O9 | 620.65 | BOC Sciences |

| Saframycin A | Streptomyces lavendulae | 66082-27-7 | C29H30N4O8 | 562.57 | [3] |

| Saframycin Y3 | Streptomyces lavendulae | - | C29H33N5O7 | 563.60 | [3] |

| Saframycin Yd-1 | Streptomyces lavendulae | - | C30H35N5O7 | 577.63 | [3] |

| Saframycin Yd-2 | Streptomyces lavendulae | - | C28H31N5O7 | 549.57 | [3] |

Biosynthesis of the Saframycin Core

The biosynthesis of the saframycin core is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[7] The fundamental building blocks for the core structure of saframycins, including this compound, are derived from primary metabolism. Isotopic labeling studies have confirmed that the backbone originates from two molecules of L-tyrosine, one molecule of L-alanine, and one molecule of glycine.[4]

The proposed biosynthetic pathway involves the following key stages:

-

Formation of the Non-proteinogenic Amino Acid: The biosynthesis initiates with the modification of L-tyrosine to form the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[7]

-

NRPS Assembly: The NRPS machinery then sequentially condenses two units of the modified tyrosine precursor with glycine and alanine to form a tetrapeptide intermediate.

-

Cyclization and Tailoring: A series of enzymatic reactions, including intramolecular cyclizations and oxidative modifications, leads to the formation of the characteristic pentacyclic core of the saframycins. Further tailoring enzymes are responsible for the structural diversity observed within the saframycin family, leading to the specific structure of this compound.

Experimental Protocols

The following protocols are adapted from methodologies described for the production and isolation of saframycins from Streptomyces lavendulae and are applicable for this compound.[6]

Fermentation of Streptomyces lavendulae

-

Inoculum Preparation: A loopful of S. lavendulae from a yeast-starch agar slant is used to inoculate a seed culture medium (e.g., Gause's Synthetic Broth). The culture is incubated at 27°C for 30-36 hours with reciprocal shaking.

-

Production Culture: The seed culture is then used to inoculate a production fermentation medium. The production medium typically contains glucose, soybean meal, and various mineral salts.

-

Incubation: The production culture is incubated at 27°C with agitation and aeration for an extended period (typically several days) to allow for the production of secondary metabolites, including saframycins.

Extraction and Purification of Saframycins

-

Mycelial Separation: The culture broth is centrifuged to separate the mycelia from the supernatant.

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The supernatant can also be extracted with a non-polar solvent like ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica gel column chromatography with a gradient of chloroform and methanol.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) is used for final purification to yield pure this compound.

-

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.[8][9][10][11]

-

UV-Visible Spectroscopy: To identify the characteristic chromophores of the saframycin molecule.

Conclusion

This compound, a naturally occurring antibiotic from Streptomyces lavendulae, represents a compelling subject for further research in drug discovery and development. While detailed studies on this specific congener are limited, the established knowledge of the broader saframycin family provides a solid foundation for its investigation. The protocols and biosynthetic insights presented in this guide are intended to equip researchers with the necessary technical understanding to explore the therapeutic potential of this compound and to develop strategies for its optimized production and derivatization. Future work in the areas of metabolic engineering and synthetic biology may unlock the potential for enhanced yields and the generation of novel, even more potent saframycin analogs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7420051B2 - Synthetic process for the manufacture of an ecteinaschidin compound - Google Patents [patents.google.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Saframycin H: A Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Saframycin H, a potent antitumor antibiotic. Due to the limited availability of specific quantitative data for this compound, this document summarizes the existing qualitative information and presents generalized experimental protocols for determining the solubility of similar hydrophobic compounds. This guide aims to be a valuable resource for researchers working with this compound and other complex natural products in drug discovery and development.

Physicochemical Properties of this compound

This compound is a pale yellow acicular crystal with a melting point of 184-186°C (with decomposition). It belongs to the tetrahydroisoquinoline class of antibiotics and exhibits activity against Gram-positive bacteria and neoplastic cells.

Solubility of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. However, qualitative descriptions indicate its solubility in certain organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Organic | Methanol | Soluble |

| Chloroform | Soluble | |

| Aqueous | Water | Data not available |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in mg/mL) is not specified in the available literature.

Experimental Protocol for Determining Solubility of Hydrophobic Antibiotics

The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophobic antibiotic like this compound. This protocol is based on established methods for solubility testing of sparingly soluble drug compounds.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-